molecular formula C24H19N3O4S3 B2852730 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate CAS No. 104194-63-0

6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate

Cat. No.: B2852730
CAS No.: 104194-63-0
M. Wt: 509.61
InChI Key: IFFHTCXUFHFJFH-UHFFFAOYSA-N
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Description

The compound 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5λ⁵-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate (hereafter referred to as Compound X) is a fused heterocyclic system comprising a thiazole ring fused with a 1,2,4-triazine moiety. Key structural features include:

  • Core structure: A cationic [1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium backbone.
  • Substituents:
    • A methylsulfanyl (-SMe) group at position 4.
    • Phenyl groups at positions 3 and 6.
    • A benzenesulfonate counterion stabilizing the positive charge.

The benzenesulfonate counterion likely enhances aqueous solubility compared to non-ionic analogs, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

benzenesulfonate;6-methylsulfanyl-3,8-diphenyl-3,4-dihydro-1H-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS2.C6H6O3S/c1-23-18-21-16(15(24-18)13-10-6-3-7-11-13)19-17(22)14(20-21)12-8-4-2-5-9-12;7-10(8,9)6-4-2-1-3-5-6/h2-11,14,20H,1H3;1-5H,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQRFBSFBKPNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=[N+]2C(=C(S1)C3=CC=CC=C3)NC(=O)C(N2)C4=CC=CC=C4.C1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the class of thiazolo[3,4-b][1,2,4]triazines, which are known for their diverse biological activities. The presence of the methylsulfanyl group and the diphenyl moiety contributes to its unique chemical properties.

Structural Formula

The structural representation can be summarized as follows:

C18H16N4O2S2\text{C}_{18}\text{H}_{16}\text{N}_4\text{O}_2\text{S}_2

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,4-b][1,2,4]triazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity.

Anticancer Activity

Several studies have reported anticancer effects associated with thiazolo[3,4-b][1,2,4]triazine derivatives. For example:

  • Case Study 1 : A derivative similar to our compound demonstrated moderate antiproliferative activity in human leukemia cell lines. The study highlighted that the activity was dose-dependent and influenced by the electron-donating groups present on the thiazolidinone moiety .
  • Case Study 2 : Another research effort focused on the synthesis of thiazolo derivatives showed promising results against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Anti-inflammatory Activity

Thiazolo derivatives have also been studied for their anti-inflammatory properties. The compounds were found to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.

Lipophilicity and Drug-Likeness

The lipophilicity of the compound is a crucial factor influencing its bioavailability and pharmacokinetic profile. Studies utilizing reversed-phase thin-layer chromatography have indicated favorable lipophilicity parameters for several thiazolo derivatives. These findings suggest good gastrointestinal absorption potential and a safe toxicity profile .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerModerate antiproliferative activity
Anti-inflammatoryInhibition of cytokines
LipophilicityGood absorption potential

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeRemarks
Thiazolo derivative with methylsulfanylAntimicrobialStrong activity against Gram-positive bacteria
Diphenyl-substituted thiazoloAnticancerInduces apoptosis in leukemia cells
Benzenesulfonate moietyAnti-inflammatoryReduces inflammatory markers

Comparison with Similar Compounds

Core Structural Variations

Compound X belongs to a broader class of fused heterocycles. Key analogs and their differences include:

Compound Class Core Structure Key Substituents Biological Activity Solubility/Stability
Compound X Thiazolo[3,4-b][1,2,4]triazin-5-ylium 6-SMe, 3,8-Ph, benzenesulfonate Inferred: Antimicrobial High (due to sulfonate ion)
Triazolothiadiazoles (e.g., 2a–2s) [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 3-pyridyl, 6-alkyl/aryl Vasodilatory, antimicrobial Moderate (varies with substituents)
Metsulfuron methyl 1,3,5-Triazine Sulfonylurea group Herbicidal Lipophilic (methyl ester)

Key Observations :

  • Cationic vs. Neutral Cores : Compound X’s cationic triazinium core may enhance electrostatic interactions with biological targets compared to neutral triazolothiadiazoles .
  • Substituent Effects: The 3,8-diphenyl groups in Compound X likely increase lipophilicity, favoring membrane penetration, whereas pyridyl substituents in triazolothiadiazoles improve water solubility .

Pharmacological and Functional Differences

  • Triazolothiadiazoles : Exhibit vasodilatory and antimicrobial activities, attributed to electron-withdrawing substituents (e.g., pyridyl groups) that stabilize interactions with enzyme active sites .
  • 1,2,4-Triazole Derivatives: Known for anti-inflammatory and antidepressant properties, often linked to planar aromatic systems that facilitate π-π stacking .
  • The benzenesulfonate ion may further improve bioavailability compared to neutral analogs .

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